molecular formula C6H12FN B13061519 (2-Fluorocyclopentyl)methanamine CAS No. 1461714-71-5

(2-Fluorocyclopentyl)methanamine

Cat. No.: B13061519
CAS No.: 1461714-71-5
M. Wt: 117.16 g/mol
InChI Key: IWXBLMSYJDSAIL-UHFFFAOYSA-N
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Description

(2-Fluorocyclopentyl)methanamine is a fluorinated organic compound with the molecular formula C6H12FN. It is a derivative of cyclopentylmethanamine, where one hydrogen atom on the cyclopentyl ring is replaced by a fluorine atom. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorocyclopentyl)methanamine typically involves the fluorination of cyclopentylmethanamine. One common method is the direct fluorination of cyclopentylmethanamine using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. The reaction conditions need to be carefully controlled to avoid over-fluorination and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process typically includes the nitration of cyclopentane, followed by reduction to cyclopentylamine, and finally fluorination to obtain the desired product. The industrial process is optimized for large-scale production, ensuring cost-effectiveness and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Fluorocyclopentyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to cyclopentylmethanamine.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).

Major Products

    Oxidation: Produces cyclopentanone or cyclopentanoic acid.

    Reduction: Yields cyclopentylmethanamine.

    Substitution: Results in various substituted cyclopentylmethanamines depending on the nucleophile used.

Scientific Research Applications

(2-Fluorocyclopentyl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Fluorocyclopentyl)methanamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and selectivity, allowing it to interact with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylmethanamine: The non-fluorinated analog.

    (2-Chlorocyclopentyl)methanamine: A similar compound with a chlorine atom instead of fluorine.

    (2-Bromocyclopentyl)methanamine: A brominated analog.

Uniqueness

(2-Fluorocyclopentyl)methanamine is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

1461714-71-5

Molecular Formula

C6H12FN

Molecular Weight

117.16 g/mol

IUPAC Name

(2-fluorocyclopentyl)methanamine

InChI

InChI=1S/C6H12FN/c7-6-3-1-2-5(6)4-8/h5-6H,1-4,8H2

InChI Key

IWXBLMSYJDSAIL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)F)CN

Origin of Product

United States

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